Disodium;(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxymethyl phosphate
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Overview
Description
Minnelide is a water-soluble prodrug of triptolide, a compound derived from the traditional Chinese medicinal herb Tripterygium wilfordii Hook F. Triptolide has been recognized for its potent anti-inflammatory, immunosuppressive, and antitumor properties. Minnelide has shown significant promise in preclinical and clinical studies, particularly in the treatment of various cancers, including pancreatic and gastrointestinal cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Minnelide is synthesized from triptolide through a series of chemical reactions designed to enhance its water solubility and bioavailability.
Industrial Production Methods: The industrial production of Minnelide involves large-scale synthesis of triptolide, followed by its chemical modification to produce Minnelide. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Minnelide undergoes various chemical reactions, including:
Oxidation: Minnelide can be oxidized to form reactive intermediates that contribute to its antitumor activity.
Reduction: Reduction reactions can modify the functional groups in Minnelide, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into Minnelide, potentially enhancing its therapeutic properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification
Major Products Formed: The major products formed from these reactions include modified forms of Minnelide with potentially enhanced or altered biological activity .
Scientific Research Applications
Chemistry: Minnelide serves as a model compound for studying the chemical modification of natural products to enhance their therapeutic properties.
Biology: Minnelide is used to investigate the molecular mechanisms underlying its antitumor and anti-inflammatory effects.
Medicine: Minnelide has shown promise in the treatment of various cancers, including pancreatic, gastrointestinal, and hematological malignancies.
Industry: Minnelide’s potential as a therapeutic agent has led to its development and commercialization by pharmaceutical companies .
Mechanism of Action
Minnelide exerts its effects through multiple mechanisms:
Molecular Targets: Minnelide targets several key proteins involved in cancer cell survival and proliferation, including heat shock protein 70 (HSP70) and c-Myc
Pathways Involved: Minnelide induces apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. .
Comparison with Similar Compounds
Minnelide is unique compared to other similar compounds due to its water solubility and enhanced bioavailability. Similar compounds include:
Triptolide: The parent compound of Minnelide, known for its potent antitumor and anti-inflammatory properties but limited by its poor water solubility and toxicity
(5R)-5-hydroxytriptolide (LLDT-8): A low-toxicity analog of triptolide currently in phase I clinical trials for its immunosuppressive properties
Minnelide’s unique chemical modifications make it a promising candidate for further development and clinical application .
Properties
Molecular Formula |
C21H25Na2O10P |
---|---|
Molecular Weight |
514.4 g/mol |
IUPAC Name |
disodium;(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxymethyl phosphate |
InChI |
InChI=1S/C21H27O10P.2Na/c1-9(2)19-14(30-19)15-21(31-15)18(3)5-4-10-11(7-26-16(10)22)12(18)6-13-20(21,29-13)17(19)27-8-28-32(23,24)25;;/h9,12-15,17H,4-8H2,1-3H3,(H2,23,24,25);;/q;2*+1/p-2 |
InChI Key |
ZHBJMVNZRZUQEP-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)([O-])[O-])O7)COC6=O)C.[Na+].[Na+] |
Origin of Product |
United States |
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